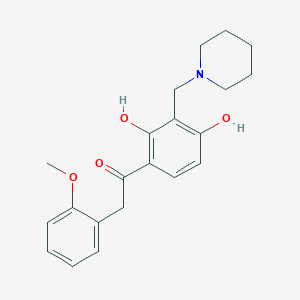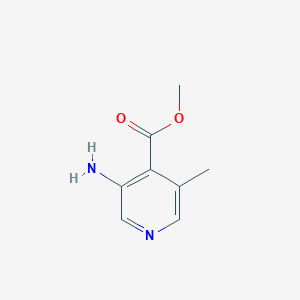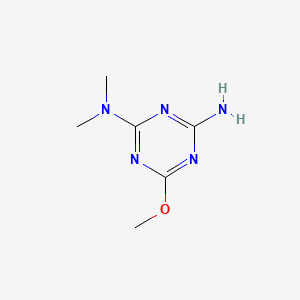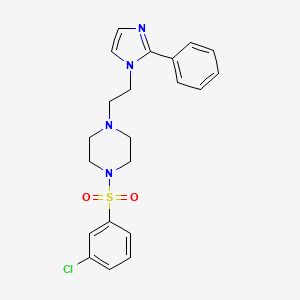![molecular formula C19H17N3O3S B2873130 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide CAS No. 2034586-55-3](/img/structure/B2873130.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Research has demonstrated the potential of compounds structurally related to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide in targeting topoisomerase I, showing potent anticancer activity. For instance, compounds exhibiting similar structural features have been evaluated for their cytotoxicity and topoisomerase I-targeting activity, revealing significant potential in cancer therapy through the regression of tumor growth in vivo (Alexander L. Ruchelman et al., 2003).
Photophysical and Photochemical Properties
Compounds with similar structural motifs have been studied for their charge-transfer chromophores, displaying efficient intramolecular charge-transfer interactions. These interactions are crucial for applications in optoelectronic devices and sensors, indicating the potential use of this compound in developing new materials with tailored electronic properties (Songhua Chen et al., 2011).
Catalytic Applications
The compound's structural framework has shown relevance in catalysis, specifically in the hydration of organonitriles. Studies on related compounds suggest that the presence of naphthyridine-functionalized N-heterocyclic carbene could enhance catalytic efficiency in organic transformations, pointing towards the potential catalytic utility of this compound (P. Daw et al., 2012).
Fluorescence and Sensing Applications
Related compounds have been explored for their fluorescence properties and potential as DNA sensors. The specific electronic structure of such compounds facilitates interactions with biological molecules, enabling their use in bioimaging and molecular sensing applications (K. Okuma et al., 2017).
Antioxidant and Anticancer Activities
Further research into structurally related compounds has revealed potent antioxidant properties and the ability to induce apoptosis in cancer cells, suggesting the potential of this compound in developing novel therapeutic agents (D. Sunil et al., 2010).
作用機序
Mode of Action
Similar compounds have been shown to behave as n-type dopants for n-channel organic thin film transistors (otfts) . This suggests that the compound may interact with its targets by donating electrons, altering the electrical properties of the system.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the potential biological activities of similar compounds , it can be hypothesized that the compound may have a range of effects at the molecular and cellular levels, depending on its specific targets and mode of action.
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-21-17-11-10-14(12-18(17)22(2)26(21,24)25)20-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRQRRBSUINJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2873048.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2873049.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)


![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)



![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
